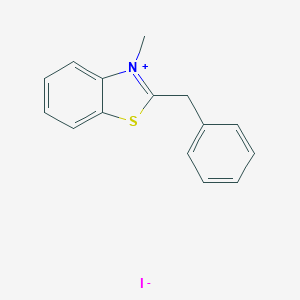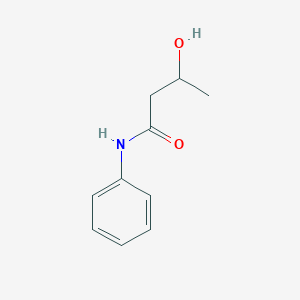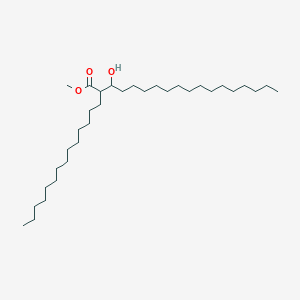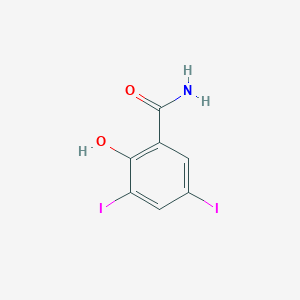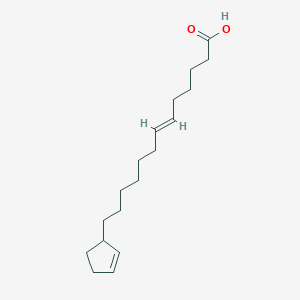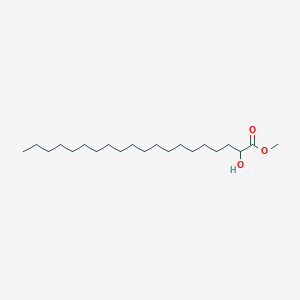
2,6-Difluoronitrobenceno
Descripción general
Descripción
1,3-Difluoro-2-nitrobenzene is an organic compound with the molecular formula C6H3F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitro group is attached at the 2 position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-nitrobenzene is used in a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It is employed in the production of pesticides and herbicides.
Dyestuffs: The compound is used in the manufacture of dyes and pigments.
Mecanismo De Acción
Target of Action
2,6-Difluoronitrobenzene, also known as 1,3-Difluoro-2-nitrobenzene, is primarily used in the preparation of secondary amine precursors . These precursors are essential for the synthesis of two families of nitric oxide donors . Nitric oxide donors are compounds that release nitric oxide, a molecule that plays a crucial role in several physiological and pathological processes.
Mode of Action
It’s known that the compound is used to prepare secondary amine precursors . These precursors can then be used to synthesize nitric oxide donors. The interaction of 2,6-Difluoronitrobenzene with its targets likely involves chemical reactions that facilitate the formation of these precursors.
Result of Action
As a precursor in the synthesis of nitric oxide donors, 2,6-Difluoronitrobenzene indirectly contributes to the molecular and cellular effects of nitric oxide. Nitric oxide is a versatile signaling molecule that can induce vasodilation, modulate immune response, and regulate neurotransmission .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral and dermal toxicity, acute inhalation toxicity for vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
It is known that the compound may be used in the preparation of secondary amine precursors, required for the synthesis of two families of nitric oxide donors . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.
Molecular Mechanism
It is known that the compound has been studied for its molecular structure, conformation, and potential to internal rotation . Details about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently available.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-nitrobenzene can be synthesized through various methods. One common method involves the nitration of 1,3-difluorobenzene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzene ring .
Industrial Production Methods
Industrial production of 1,3-difluoro-2-nitrobenzene often involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process can be carried out by treating nitro-meta-difluorobenzene with chlorine gas in the absence of Lewis acids at temperatures ranging from 80 to 250°C .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives where the fluorine atoms are replaced by other functional groups.
Reduction: The major product is 1,3-difluoro-2-aminobenzene.
Oxidation: Products can include various oxidized derivatives depending on the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Difluoronitrobenzene: Similar in structure but with fluorine atoms at the 2 and 5 positions.
2,6-Difluoronitrobenzene: Fluorine atoms are at the 2 and 6 positions.
1,4-Difluoro-2-nitrobenzene: Fluorine atoms are at the 1 and 4 positions.
Uniqueness
1,3-Difluoro-2-nitrobenzene is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic properties to the compound. This unique arrangement makes it particularly useful in certain synthetic applications where regioselectivity is crucial .
Propiedades
IUPAC Name |
1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCMIDZGFCTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172559 | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-24-5 | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Difluoro-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of fluorine substitution on the structure of 2,6-Difluoronitrobenzene compared to nitrobenzene?
A1: Gas-phase electron diffraction (GED) studies revealed that the presence of fluorine atoms at the 2 and 6 positions of the benzene ring in 2,6-Difluoronitrobenzene forces the nitro group to rotate out of the plane of the ring. [] This non-planar conformation contrasts with the planar structure observed in nitrobenzene, where the nitro group lies in the same plane as the benzene ring. This structural difference is attributed to the steric hindrance caused by the fluorine atoms in the ortho positions. []
Q2: How do the C-F bond lengths in 2,6-Difluoronitrobenzene compare to other fluorinated nitrobenzene isomers?
A2: Interestingly, the C-F bond lengths in 2,6-Difluoronitrobenzene are similar to those observed in 3,5-Difluoronitrobenzene. [] This finding contrasts with previous GED studies on other fluorinated nitrobenzene isomers, where a significant shortening of the C-F bond was observed in the ortho position (2-fluoronitrobenzene) compared to the meta and para positions (3- and 4-fluoronitrobenzene). [] This suggests that the presence of two fluorine atoms in the ortho positions might lead to unique electronic effects influencing the C-F bond lengths in 2,6-Difluoronitrobenzene.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)
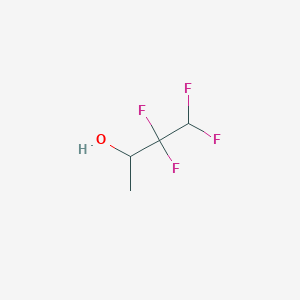



![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
